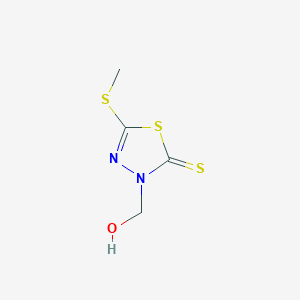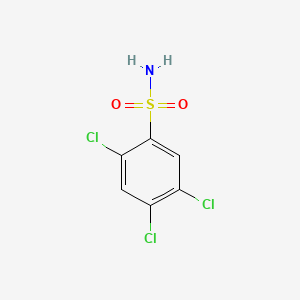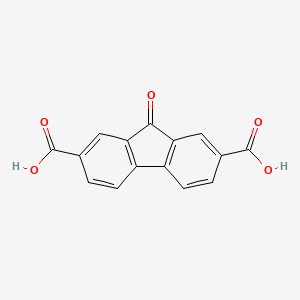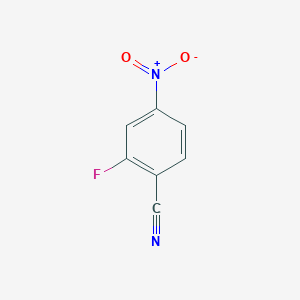![molecular formula C11H10N2O3S B1302218 2-[(4-メトキシフェニル)アミノ]-1,3-チアゾール-4-カルボン酸 CAS No. 165682-75-7](/img/structure/B1302218.png)
2-[(4-メトキシフェニル)アミノ]-1,3-チアゾール-4-カルボン酸
説明
The compound “2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid” is a chemical compound with the molecular formula C11H10N2O3S . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of methoxyphenyl thiazole carboxamide derivatives . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis
The compound is a solid substance . Its molecular weight is 250.28 . The compound’s InChI code is 1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) .作用機序
Target of Action
The primary target of the compound 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response, particularly in antigen processing for presentation on major histocompatibility complex (MHC) class II molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, often involving the formation of covalent bonds or intermolecular forces . The compound’s interaction with its target may result in changes to the target’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
The compound’s interaction with Cathepsin S could affect various biochemical pathways, particularly those involved in the immune response . .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its target, it could potentially influence immune response, particularly antigen processing and presentation
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, pH levels, temperature, and the presence of other molecules can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy
実験室実験の利点と制限
MPA-T4 is an easy to use and relatively safe compound for use in laboratory experiments. It is relatively inexpensive and has a wide range of applications in the synthesis of various compounds. However, it is important to note that MPA-T4 is a volatile compound and should be handled with care.
将来の方向性
MPA-T4 has a wide range of potential applications in the scientific research field. Future research should focus on exploring the potential of MPA-T4 as a therapeutic agent for various diseases. Additionally, further research should be conducted to explore the potential of MPA-T4 as a building block in the synthesis of various compounds. Additionally, further research should be conducted to explore the potential of MPA-T4 as a catalyst in the synthesis of heterocycles and other compounds. Finally, further research should be conducted to explore the potential of MPA-T4 in the synthesis of drugs, vitamins, and other biologically active molecules.
科学的研究の応用
抗がん活性
2-アミノチアゾール骨格は、化合物の構成要素であり、医薬品開発における特徴的な構造の1つです。 この重要な発見は、抗がん剤としての作用を含む、いくつかの生物活性を持っています . 例えば、2-アミノ-4-(4-クロロフェニル)-6-(4-フェニルチアゾール-2-イル)-4H-ピラン-3,5-ジカルボニトリルは、類似の構造を持つ化合物であり、6つの癌細胞株に対して最大細胞毒性を示しました .
抗酸化活性
[(4-アミノ-5-ベンゾイル-2-(4メトキシフェニルアミノ)チアゾール)]などのアミノチアゾール誘導体は、デンドロドインアナログとして知られており、抗酸化活性を示しています . それらは、2,2-アゾビス-3-エチルベンゾチアゾリン-6-スルホン酸(ABTS)ラジカルの形成を阻害する能力を示しました . さらに、いくつかのN2-[2-クロロ-4(3,4,5-トリメトキシフェニル)アゼチジン-1-イル)]-N4-(置換アリール)-1,3-チオアゾール-2,4-ジアミン化合物が合成され、そのin vitro抗酸化特性についてスクリーニングされました .
抗菌活性
2-アミノチアゾール骨格は、抗菌活性と関連付けられています . これにより、新しい抗菌剤の開発のための潜在的な候補となります。
抗炎症活性
2-アミノチアゾール系化合物は、抗炎症活性を有することが報告されています . これは、それらが炎症に関連する状態の治療に使用できることを示唆しています。
抗レトロウイルス活性
チアゾールは、リトナビルなどの抗レトロウイルス薬で使用されてきました . これは、化合物がレトロウイルス感染の治療における潜在的な用途を示唆しています。
抗真菌活性
チアゾールは、アバファンギンなどの抗真菌薬で使用されてきました . これは、化合物が真菌感染の治療における潜在的な用途を示唆しています。
抗糖尿病活性
チアゾールは、抗糖尿病活性を示しています . これは、化合物が糖尿病の治療における潜在的な用途を示唆しています。
肝保護活性
チアゾールは、肝保護活性を示しています . これは、化合物が肝臓の保護における潜在的な用途を示唆しています。
特性
IUPAC Name |
2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNAQQUMBLASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220658 | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165682-75-7 | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














